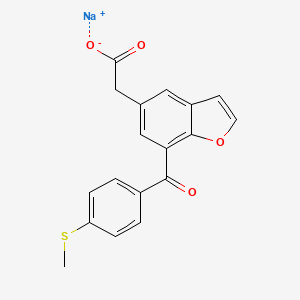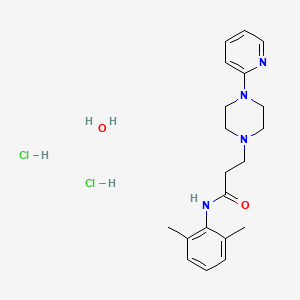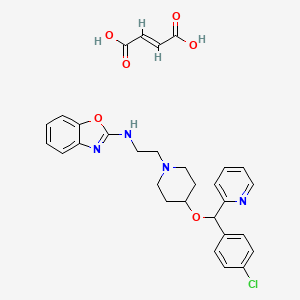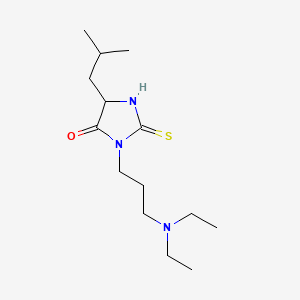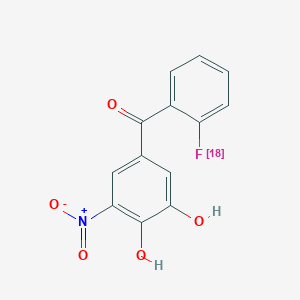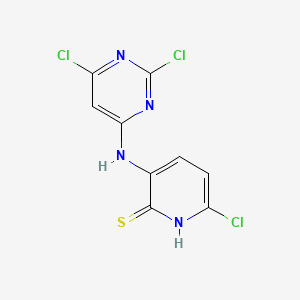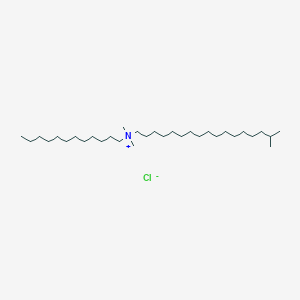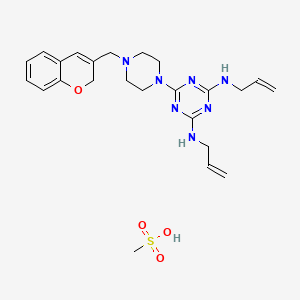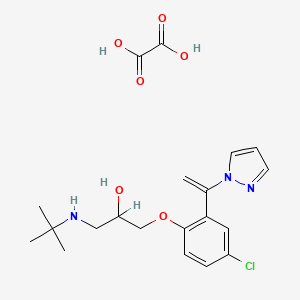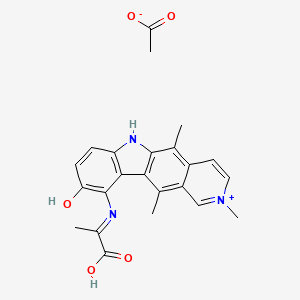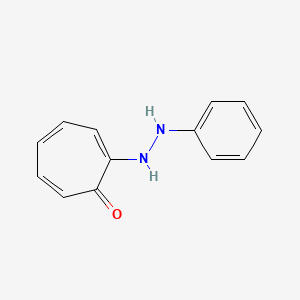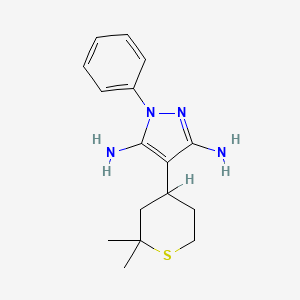
1-Phenyl-4-(tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-1H-pyrazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-1H-pyrazole-3,5-diamine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-1H-pyrazole-3,5-diamine typically involves multi-step organic reactions. A common route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl group: This could be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-1H-pyrazole-3,5-diamine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,5-diaminopyrazole: Lacks the tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl group.
4-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-1H-pyrazole-3,5-diamine: Lacks the phenyl group.
Uniqueness
1-Phenyl-4-(tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-1H-pyrazole-3,5-diamine is unique due to the presence of both the phenyl and tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl groups, which might confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
115596-51-5 |
|---|---|
Molecular Formula |
C16H22N4S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-(2,2-dimethylthian-4-yl)-1-phenylpyrazole-3,5-diamine |
InChI |
InChI=1S/C16H22N4S/c1-16(2)10-11(8-9-21-16)13-14(17)19-20(15(13)18)12-6-4-3-5-7-12/h3-7,11H,8-10,18H2,1-2H3,(H2,17,19) |
InChI Key |
PODPNYCYWYQMQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCS1)C2=C(N(N=C2N)C3=CC=CC=C3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


